N-Isopropylethylenediamine

Beschreibung

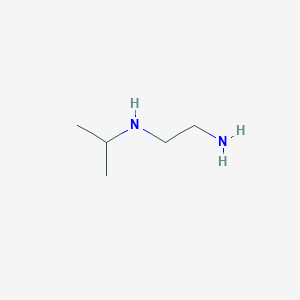

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N'-propan-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-5(2)7-4-3-6/h5,7H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRUIMNNZBMLJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066505 | |

| Record name | N-Isopropylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19522-67-9 | |

| Record name | N-Isopropylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19522-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019522679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropylethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Isopropylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isopropylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-isopropylaminoethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

N-Isopropylethylenediamine CAS number and properties

An In-Depth Technical Guide to N-Isopropylethylenediamine for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource on this compound, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to provide foundational insights into its synthesis, properties, and applications, emphasizing the scientific rationale behind its use.

Core Molecular Identity and Physicochemical Profile

This compound, a diamine featuring both a primary and a secondary amine group, is a versatile building block in synthetic chemistry. Its unique structure, combining a flexible ethyl backbone with a sterically influential isopropyl group, dictates its reactivity and utility as a bidentate ligand and a precursor for more complex molecules.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 19522-67-9 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₅H₁₄N₂ | [2][3][5] |

| Molecular Weight | 102.18 g/mol | [1][5] |

| IUPAC Name | N'-(propan-2-yl)ethane-1,2-diamine | [5] |

| Synonyms | 2-(Isopropylamino)ethylamine, N-(1-methylethyl)-1,2-Ethanediamine | [1][2][3][5] |

| InChI Key | KDRUIMNNZBMLJR-UHFFFAOYSA-N |[1][2][3] |

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. It is a flammable and corrosive liquid, necessitating careful handling in a controlled laboratory environment.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Liquid | [1] |

| Density | 0.819 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.436 | [1] |

| Flash Point | 6 °C (42.8 °F) - closed cup | [1] |

| Molecular Weight | 102.1781 |[2][3] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound is most commonly achieved through the nucleophilic substitution reaction between ethylenediamine and an isopropyl halide or via reductive amination. The following protocol describes a generalized reductive amination approach, a robust and widely used method for forming amine linkages.

Protocol 1: Synthesis via Reductive Amination

This protocol is a standard, reliable method for producing secondary amines. The one-pot nature of the reaction, where the intermediate imine is formed and immediately reduced, is highly efficient.

Methodology:

-

Reaction Setup: To a solution of ethylenediamine (1.2 equivalents) in a suitable protic solvent like methanol, add acetone (1.0 equivalent) dropwise at 0 °C. The excess ethylenediamine helps to minimize the formation of di-substituted products.

-

Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS to confirm the consumption of acetone.

-

Reduction: Cool the reaction mixture again to 0 °C. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise. The choice of NaBH₄ is strategic; it is selective for the imine and will not reduce the acetone if any remains, providing a wider experimental window.

-

Quenching and Extraction: After the reduction is complete (as monitored by TLC or GC-MS), quench the reaction by slowly adding water. Extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for this compound synthesis.

Spectroscopic Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods. The data below are representative of what is expected for this compound.[2][5][8]

Table 3: Key Spectroscopic Data

| Technique | Key Signals / Peaks | Interpretation |

|---|---|---|

| ¹H NMR | Doublet (~1.1 ppm, 6H), Multiplet (~2.7-2.9 ppm, 5H), Singlet (broad, 3H) | Corresponds to the two methyls of the isopropyl group, the ethylenediamine backbone protons and the isopropyl C-H proton, and the amine protons (N-H). |

| ¹³C NMR | ~22 ppm (2C), ~44 ppm, ~50 ppm, ~52 ppm | Peaks represent the isopropyl methyl carbons, the -CH₂-NH₂ carbon, the isopropyl C-H carbon, and the -CH₂-NH- carbon, respectively. |

| IR (Infrared) | 3350-3250 cm⁻¹ (broad), 2960-2850 cm⁻¹ | N-H stretching (primary and secondary amines), C-H stretching (aliphatic). |

| MS (Mass Spec) | m/z = 102 (M⁺), 72, 44, 30 | Molecular ion peak, and key fragmentation patterns corresponding to the loss of ethylamine and other fragments.[5] |

Applications in Drug Discovery and Organic Synthesis

The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its primary and secondary amine groups offer differential reactivity, allowing for sequential functionalization.

-

Scaffold for Ligand Synthesis: The two nitrogen atoms can coordinate with metal centers, making it a classic bidentate ligand. This property is exploited in the development of catalysts and metal-based therapeutics.

-

Building Block for Active Pharmaceutical Ingredients (APIs): The amine functionalities serve as key anchor points for building larger, more complex molecular architectures. Its use is analogous to other diamines in the synthesis of compounds for various therapeutic areas.[9] For example, N-alkylamine side chains are crucial pharmacophoric elements in many drug classes, including antimalarials and cardiovascular agents.[9]

-

Precursor for Chemical Libraries: In drug discovery, this compound can be used as a starting scaffold. The primary amine can be selectively reacted first, followed by modification of the secondary amine, enabling the rapid generation of a diverse library of compounds for high-throughput screening.

Role as a Versatile Chemical Intermediate

Caption: this compound as a central hub for synthetic diversification.

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound.

Table 4: GHS Hazard and Safety Information

| Category | Information | Source |

|---|---|---|

| Pictograms | Flame, Corrosion | [1] |

| Signal Word | Danger | [1] |

| Hazard Statements | H225: Highly flammable liquid and vapor.H314: Causes severe skin burns and eye damage. | [1][5] |

| Precautionary Codes | P210, P280, P303+P361+P353, P305+P351+P338, P403+P235 |[1][5] |

Protocol 2: Safe Handling and Storage

Methodology:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a face shield, safety goggles, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[1][10] Work must be conducted in a certified chemical fume hood.

-

Handling: Ground all equipment to prevent static discharge, which can ignite the flammable vapors.[11][12] Use non-sparking tools. Avoid inhalation of vapors and any contact with skin or eyes.[13] An eyewash station and safety shower must be immediately accessible.

-

Storage: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1][10] Keep the container tightly sealed to prevent exposure to moisture and air. Store away from incompatible materials such as strong oxidizing agents and acids.[12]

-

Spill Response: In case of a spill, evacuate the area and remove all ignition sources.[13] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

-

Disposal: Dispose of waste material in accordance with all local, state, and federal regulations. Do not empty into drains.[11]

References

- This compound 98 19522-67-9 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/i22102

- This compound - NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=19522-67-9

- This compound - NIST WebBook (Alternative Link). URL: https://webbook.nist.gov/cgi/cbook.cgi?CAS=19522-67-9

- N,N'-Diisopropylethylenediamine 99 4013-94-9 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/318180

- This compound - Safety Data Sheet - ChemicalBook. URL: https://www.chemicalbook.com/ProductMSDSDetailCB7150876_EN.htm

- This compound | C5H14N2 | CID 88098 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/88098

- N-Propyl-N'-isopropylethylenediamine | C8H20N2 | CID 469913 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/469913

- CN1634856A - A kind of synthetic method of N,N-diisopropylethylenediamine - Google Patents. URL: https://patents.google.

- N,N-DI-ISO-PROPYL ETHYLAMINE CAS No 7087-68-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. URL: https://www.cdhfinechemical.com/images/product/msds/27051_1.pdf

- SAFETY DATA SHEET - Fisher Scientific (N-Ethylisopropylamine). URL: https://www.fishersci.com/sds_19961-27-4.pdf

- Synthesis of N-[2-(isopropylamino)ethyl]-p-toluenesulfonamide - PrepChem.com. URL: https://www.prepchem.com/synthesis-of-n-2-isopropylamino-ethyl-p-toluenesulfonamide/

- This compound - SpectraBase. URL: https://spectrabase.com/spectrum/Di5FGf5zQ07

- SAFETY DATA SHEET - Fisher Scientific (N,N-bis(1-methylethyl)-1,2-Ethanediamine). URL: https://www.fishersci.com/sds_121-05-1.pdf

- This compound (Cas 19522-67-9) - Parchem. URL: https://www.parchem.com/chemical-supplier-distributor/N-Isopropylethylenediamine-007621.aspx

- N-ethyl-N-isopropylpropan-2-amine - ChemBK. URL: https://www.chembk.com/en/chem/N-ethyl-N-isopropylpropan-2-amine

- SAFETY DATA SHEET - Fisher Scientific (Isopropylamine). URL: https://www.fishersci.com/sds_75-31-0.pdf

- This compound - NIST WebBook (Main Page). URL: https://webbook.nist.gov/chemistry/name-ser.html.en-US.en.html

- Safety Data Sheet: N,N-Diisopropylethylamine - Carl ROTH. URL: https://www.carlroth.com/medias/SDB-4105-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyODQyODR8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMzAvaDExLzkwNjc5MDUzMjQwNjIucGRmfGE5ODU5OTc5ZGY0ZGIxYjM3Y2U4YjY3ZWI3MjM5YjM5M2E4YjQ5ZWE3YjM5YjQ4ZDYxZTIwYjY0ZGUyYjYwMDI

- sigma-aldrich - Safety Data Sheet. URL: https://www.sigmaaldrich.com/sds/sigma/14759

- Technical Guide to the Spectroscopic Characterization of N-substituted Phenylethylenediamines - Benchchem. URL: https://www.benchchem.com/technical-guide/spectroscopic-characterization-n-substituted-phenylethylenediamines

- CN102180797A - Synthesis method of N,N-diethyl isopropylamine - Google Patents. URL: https://patents.google.

- Synthesis of N,N,N'-tris(2-hydroxypropyl)ethylenediamine - PrepChem.com. URL: https://www.prepchem.com/synthesis-of-n-n-n-tris-2-hydroxypropyl-ethylenediamine/

- CN101759571A - Preparation method of N,N-diisopropylethylamine - Google Patents. URL: https://patents.google.

- What are the pharmaceutical properties of N-Isopropylbenzylamine? - Knowledge. URL: https://www.bloomtechz.com/news/what-are-the-pharmaceutical-properties-of-n-i-58748393.html

- Supplementary Information - The Royal Society of Chemistry. URL: https://www.rsc.

- What Is N-Isopropylbenzylamine Used For? - Knowledge - Bloom Tech. URL: https://www.bloomtechz.com/news/what-is-n-isopropylbenzylamine-used-for-58747976.html

- Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - MDPI. URL: https://www.mdpi.com/2073-4360/10/11/1250

- Application Notes and Protocols for the Synthesis of N-Ethylpentylamine-Derived Scaffolds in Drug Discovery - Benchchem. URL: https://www.benchchem.com/application-notes/synthesis-n-ethylpentylamine-derived-scaffolds-drug-discovery

Sources

- 1. This compound 98 19522-67-9 [sigmaaldrich.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. This compound [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. opcw.org [opcw.org]

2-(Isopropylamino)ethylamine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Isopropylamino)ethylamine

Introduction

2-(Isopropylamino)ethylamine, also known as N-isopropylethylenediamine, is a versatile diamine that serves as a crucial building block in numerous chemical applications. Its structure, featuring both a primary and a secondary amine, imparts unique reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] In medicinal chemistry, this scaffold is explored for its potential to interact with biological targets, while in materials science, it can be used in the formulation of surfactants and corrosion inhibitors.[1]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing a robust methodology for the synthesis of 2-(Isopropylamino)ethylamine via reductive amination. It further outlines the essential analytical techniques for its thorough characterization, ensuring product identity and purity. The protocols and explanations herein are grounded in established chemical principles to provide a self-validating and reliable framework for laboratory application.

Methodology: Synthesis via Reductive Amination

The synthesis of N-substituted amines is most effectively and efficiently achieved through reductive amination. This method is widely favored in both academic and industrial settings due to its operational simplicity, high selectivity, and amenability to one-pot procedures, which aligns with the principles of green chemistry.[3] The core of the reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[3][4]

For the synthesis of 2-(Isopropylamino)ethylamine, the most direct reductive amination pathway involves the reaction of ethylenediamine with acetone.

Causality of Experimental Design

The chosen pathway leverages the differential reactivity of the two amine groups on the ethylenediamine starting material. While both are nucleophilic, the reaction can be controlled to favor mono-alkylation. Acetone serves as the source for the isopropyl group. The imine formed from the initial condensation is unstable and is immediately reduced by a hydride-based reducing agent, such as sodium borohydride (NaBH₄). NaBH₄ is selected for its moderate reactivity, safety, and effectiveness in reducing the C=N double bond of the imine while being compatible with the alcoholic solvent system.

Alternative Synthetic Approaches

While reductive amination is preferred, other methods for preparing N-substituted ethylenediamines have been reported. These include:

-

Nucleophilic Substitution: Reaction of isopropylamine with 2-chloroethylamine hydrochloride. This method can be effective but often requires harsher conditions and may lead to side products.[5]

-

Ring-Opening Reactions: The ring-opening of 2-oxazolidone with isopropylamine offers another route, though the starting materials can be more expensive.[5][6]

-

Michael Addition: A multi-step sequence involving the Michael addition of an amine to an α,β-unsaturated ester followed by hydrazinolysis and Curtius rearrangement can also yield the desired product.[5][7]

Reductive amination remains the most advantageous approach for this specific target due to its high atom economy, milder reaction conditions, and straightforward execution.[3]

Visual Workflow of Reductive Amination Synthesis

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H14N2 | CID 88098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. CN101613246B - A kind of preparation method of N-substituted ethylenediamine derivative - Google Patents [patents.google.com]

An In-depth Technical Guide to N-Isopropylethylenediamine: Properties, Synthesis, and Applications in Pharmaceutical Research

Prepared by: Gemini, Senior Application Scientist

Executive Summary

N-Isopropylethylenediamine is an unsymmetrical aliphatic diamine that serves as a highly versatile and functional building block in modern organic synthesis. Characterized by the presence of both a primary and a sterically hindered secondary amine, this molecule offers a unique platform for selective chemical modifications. This differential reactivity is of significant interest to researchers and drug development professionals, enabling the construction of complex molecular architectures required for novel therapeutic agents. This guide provides a comprehensive overview of its core molecular properties, a detailed examination of its synthesis and reactivity, its strategic applications in pharmaceutical research, and critical safety protocols for its handling.

Core Molecular Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. This compound is identified by a specific set of chemical descriptors that ensure its unambiguous classification and retrieval in chemical databases.

1.1. Chemical Identity

The compound is systematically known by its IUPAC name, N'-(propan-2-yl)ethane-1,2-diamine.[1] However, it is commonly referred to by several synonyms in commercial and research contexts.

| Identifier | Value | Source |

| IUPAC Name | N'-(propan-2-yl)ethane-1,2-diamine | [1] |

| Common Name | This compound | [1][2] |

| Synonyms | 2-Isopropylaminoethylamine, N-(1-methylethyl)-1,2-ethanediamine | [1][3][4] |

| CAS Number | 19522-67-9 | [1][3] |

| EC Number | 243-125-8 | [5] |

1.2. Molecular Formula and Weight

The empirical and molecular formula for this compound is C5H14N2 .[1][3][4] This composition gives it a molecular weight that is crucial for stoichiometric calculations in synthesis protocols.

-

Molecular Formula: C₅H₁₄N₂

1.3. Structural Representation

The structure of this compound features an ethylenediamine backbone with an isopropyl group attached to one of the nitrogen atoms. This arrangement results in one primary amine (-NH₂) and one secondary amine (-NH-), which is the source of its versatile reactivity.

Caption: 2D Chemical Structure of this compound.

Physicochemical and Safety Data

The practical application of any chemical reagent is governed by its physical properties and safety requirements. For this compound, its high flammability and corrosive nature demand stringent handling protocols.

2.1. Key Physical Properties

These properties are essential for designing experimental setups, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Appearance | Liquid | [5] |

| Density | 0.819 g/mL at 25 °C | [2] |

| Boiling Point | 135-137 °C | [2] |

| Refractive Index (n20/D) | 1.436 | [2] |

| Flash Point | 6 °C (42.8 °F) - closed cup | [5] |

The low flash point is a critical safety parameter, indicating that the liquid and its vapors are highly flammable.[1][5] This necessitates storage in a dedicated flammables cabinet and the use of intrinsically safe equipment to eliminate potential ignition sources.

2.2. GHS Hazard Classification and Safety Protocols

According to the Globally Harmonized System (GHS), this compound is classified with significant hazards that require strict adherence to safety protocols.

-

Hazard Statements:

-

Signal Word: Danger[5]

-

Required Personal Protective Equipment (PPE):

All manipulations should be performed within a certified chemical fume hood to prevent inhalation of corrosive vapors. An emergency eyewash and safety shower must be immediately accessible.

Synthesis and Reactivity

While commercially available, an in-house synthesis of this compound may be required for specialized applications like isotopic labeling or high-purity requirements. The most direct and common laboratory-scale approach is reductive amination.

3.1. Synthetic Rationale: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds.[6] In this context, it involves the reaction of ethylenediamine with a ketone (acetone) to form an imine or iminium ion intermediate, which is then reduced in situ to the final amine product. The key challenge is achieving mono-alkylation, as the primary amine of the product can potentially react further. This is controlled by using an excess of the starting diamine.

Caption: Workflow for Synthesis via Reductive Amination.

3.2. Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on established principles of reductive amination.[6] It is designed to be self-validating through in-process checks and final characterization.

-

Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add ethylenediamine (e.g., 3 equivalents) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the mixture to 0 °C in an ice bath.

-

Carbonyl Addition: Add acetone (1 equivalent) dropwise to the stirred solution. The reaction is mildly exothermic. Maintain the temperature at 0 °C.

-

Formation of Intermediate: Allow the mixture to stir at room temperature for 1-2 hours to ensure the formation of the imine/iminium intermediate.

-

Reduction: Re-cool the flask to 0 °C. Add a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 equivalents), portion-wise. Causality: NaBH(OAc)₃ is preferred over stronger agents like NaBH₄ because it is less reactive towards the carbonyl starting material and highly effective at reducing the protonated iminium ion, improving selectivity.[6]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of acetone.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under vacuum to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

3.3. Reactivity Profile: The Power of Asymmetry

The synthetic utility of this compound stems from the differential reactivity of its two nitrogen centers.

-

Primary Amine (-NH₂): Less sterically hindered and generally more nucleophilic. It is the preferred site for reactions with bulky electrophiles.

-

Secondary Amine (-NH-): More sterically hindered by the adjacent isopropyl group, making it less reactive. It is also more basic than the primary amine.

This difference allows for selective functionalization. For instance, the primary amine can be selectively protected (e.g., with a Boc group), allowing the secondary amine to be modified.[7] Subsequent deprotection reveals the primary amine for further reaction, making the molecule an excellent scaffold for building complex structures.

Applications in Drug Discovery and Development

Diamines are fundamental building blocks in medicinal chemistry, used to synthesize a vast range of pharmaceuticals.[8][9] The unique structure of this compound makes it a valuable tool for introducing specific spacing and functionality into drug candidates.

4.1. Role as a Bifunctional Linker and Scaffold

In drug design, connecting different pharmacophores with a linker can optimize a compound's binding affinity and pharmacokinetic properties. This compound can serve as a flexible or conformationally restricted linker.[10] Its ability to be functionalized at two distinct points allows for the convergent synthesis of complex molecules, a common strategy in modern drug discovery.

Caption: Role as a central scaffold in drug assembly.

4.2. Precursor for Chiral Ligands in Asymmetric Synthesis

The development of enantiomerically pure drugs is a cornerstone of modern pharmaceuticals to maximize efficacy and minimize side effects.[11] Asymmetric catalysis, often using metal complexes with chiral ligands, is a primary method for achieving this. Vicinal diamines like this compound are classic backbones for powerful chiral ligands (e.g., for hydrogenation or transfer hydrogenation reactions). The isopropyl group can impart a specific stereochemical environment once the molecule is incorporated into a larger, rigid ligand structure, influencing the stereochemical outcome of a catalytic reaction.

Conclusion

This compound is more than a simple aliphatic amine; it is a strategic tool for the medicinal chemist and drug development scientist. Its value is rooted in its molecular formula and weight, but its true potential is unlocked through its asymmetric structure. The differential reactivity of its primary and secondary amine groups provides a handle for selective, stepwise synthesis of complex molecules. From its role as a versatile linker to its potential as a precursor for chiral ligands, this compound offers a reliable and functional platform for advancing the synthesis of next-generation therapeutics. Adherence to strict safety protocols is mandatory to manage its inherent flammability and corrosivity, ensuring its powerful chemistry can be harnessed safely and effectively.

References

- PubChem. This compound.

- NIST. This compound. NIST Chemistry WebBook, SRD 69. [Link]

- NIST. This compound. NIST Chemistry WebBook. [Link]

- NIST. This compound. NIST Chemistry WebBook. [Link]

- PubChem. N-Propyl-N'-isopropylethylenediamine.

- Diplomata Comercial. What are the Applications of Amines in the Pharmaceutical Industry?. [Link]

- ACS Omega. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. American Chemical Society. [Link]

- NIH National Library of Medicine. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. PMC. [Link]

- Diplomata Comercial. The Crucial Role of Chiral Diamines in Modern Pharmaceutical Synthesis. [Link]

- Chemistry Europe.

- Chemos GmbH & Co.KG. Safety Data Sheet: N-Isopropyl-N-benzylamine. [Link]

- ResearchGate.

- Myers, A.

- ResearchGate. How to protect one amine group in ethylenediamine, it's possible?. [Link]

- DC Fine Chemicals. Safety Data Sheet: N,N-Diisopropylethylamine. [Link]

- NIH National Library of Medicine.

- Carl ROTH. Safety Data Sheet: N,N-Diisopropylethylamine. [Link]

- NIH National Library of Medicine.

- PubChem. N-Isopropylpropylamine.

- Royal Society of Chemistry. Two distinct protocols for the synthesis of unsymmetrical 3,4-disubstituted maleimides based on transition-metal catalysts. Organic & Biomolecular Chemistry. [Link]

- MDPI. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. [Link]

- NIH National Library of Medicine. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. PMC. [Link]

- ChemRxiv. Unsymmetrical Growth Synthesis of Nontraditional Dendrimers. [Link]

Sources

- 1. This compound | C5H14N2 | CID 88098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 19522-67-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound 98 19522-67-9 [sigmaaldrich.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. diplomatacomercial.com [diplomatacomercial.com]

- 9. researchgate.net [researchgate.net]

- 10. lifechemicals.com [lifechemicals.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility and Stability of N-Isopropylethylenediamine for Pharmaceutical Development

Foreword: Understanding the Core Tenets of N-Isopropylethylenediamine Characterization

This compound (IUPAC name: N'-(propan-2-yl)ethane-1,2-diamine) is a primary and secondary aliphatic amine that serves as a versatile intermediate in organic synthesis and a building block in the development of active pharmaceutical ingredients (APIs).[1][2] Its utility in creating more complex molecules necessitates a thorough understanding of its fundamental physicochemical properties.[2] For researchers, scientists, and drug development professionals, a comprehensive grasp of its solubility and stability is not merely academic; it is a critical prerequisite for successful formulation, process optimization, and ensuring the safety and efficacy of the final drug product.

This guide eschews a conventional template to deliver a narrative grounded in practical application and scientific rationale. We will explore the "what," "how," and, most importantly, the "why" behind the experimental determination of this compound's solubility and stability, providing field-proven insights and self-validating protocols.

Part 1: Physicochemical Profile

A foundational understanding begins with the intrinsic properties of the molecule. These parameters govern its behavior in various environments and inform the selection of analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₅H₁₄N₂ | [1][3] |

| Molecular Weight | 102.18 g/mol | [1] |

| Appearance | Colorless liquid | |

| Density | 0.823 g/mL at 25 °C | |

| Refractive Index | n20/D 1.441 | |

| Flash Point | 6 °C (42.8 °F) - closed cup | |

| Synonyms | 2-Isopropylaminoethylamine, N-(propan-2-yl)ethane-1,2-diamine | [1][4] |

Part 2: The Solubility Landscape of this compound

Solubility is a critical determinant of a compound's bioavailability and suitability for various formulation strategies.[5] For an amine like this compound, solubility is profoundly influenced by the nature of the solvent system, particularly its pH.

Aqueous and Organic Solubility

This compound is reported to be miscible with water.[6][7] This high aqueous solubility is attributed to the presence of two amine functional groups, which can readily form hydrogen bonds with water molecules. Its basic nature (predicted pKa of 10.46±0.29) means it will be protonated in acidic to neutral aqueous solutions, forming charged species that are highly soluble.[6]

In organic solvents, it is reported as slightly soluble in chloroform and methanol.[6] Its solubility in a broader range of organic solvents can be predicted based on its structure. It is expected to have good solubility in polar protic solvents (like ethanol) and polar aprotic solvents (like DMSO and DMF) due to its amine groups. Conversely, its solubility is likely to be limited in non-polar solvents such as hexanes or toluene.

Experimental Workflow for Thermodynamic Solubility Determination

While kinetic solubility assays are useful for early-stage, high-throughput screening, thermodynamic solubility provides the true equilibrium data essential for later-stage development.[8][9] The shake-flask method remains the gold standard for this determination.[10]

This method is authoritative because it allows the system to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[8] This contrasts with kinetic methods which can sometimes overestimate solubility due to the formation of supersaturated solutions or the presence of fine particles.[8]

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation: Add an excess amount of this compound to a series of vials containing a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, various organic solvents). The excess solid is crucial to ensure equilibrium is reached with the solid phase.[10]

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is achieved.

-

Phase Separation: Separate the undissolved solid from the solution. This is a critical step.

-

Centrifugation: Centrifuge the vials at high speed to pellet the excess solid.

-

Filtration: Alternatively, filter the suspension using a syringe filter (e.g., 0.22 µm PVDF). Caution is advised as the compound may adsorb to the filter material, potentially underestimating solubility.[8]

-

-

Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Immediately dilute it with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method to determine the concentration of this compound.

Part 3: Stability Profile and Forced Degradation

Understanding the chemical stability of this compound is paramount for defining storage conditions, predicting shelf-life, and identifying potential impurities that may arise during manufacturing or storage.[11] Forced degradation (or stress testing) is an essential tool used to accelerate this process.[12]

Rationale for Forced Degradation Studies

The objective of stress testing is not to completely destroy the molecule but to induce a target degradation of approximately 10-20%.[13] This provides valuable insights into:

-

Degradation Pathways: Identifying the likely degradation products under various stress conditions.[12]

-

Method Validation: Demonstrating the specificity and stability-indicating nature of analytical methods. The method must be able to resolve the parent peak from all significant degradation products.[13]

-

Formulation and Packaging: Informing the development of a stable formulation and the selection of appropriate packaging.[12]

Experimental Workflow for Forced Degradation

A systematic approach is required to evaluate the stability of this compound under various stress conditions as recommended by ICH guidelines.[11][14]

Caption: Workflow for Forced Degradation Studies.

-

Stock Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1M HCl. Heat at an elevated temperature (e.g., 60°C). Withdraw aliquots at specified time intervals. Neutralize the samples with an equivalent amount of base before analysis.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1M NaOH. Apply the same stress conditions as the acidic hydrolysis. Neutralize the samples with an equivalent amount of acid before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the sample at room temperature and monitor over time. The reactivity of amines towards oxidation makes this a critical test.[15]

-

Thermal Degradation: Expose both the solid material and the stock solution to dry heat (e.g., 80°C).

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating method. Calculate the percentage of degradation and identify any major degradants.

Part 4: Validated Analytical Methodology

Accurate quantification is the bedrock of both solubility and stability studies. For a volatile amine like this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is a highly robust and specific technique.[16]

| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) |

| Instrumentation | Gas Chromatograph with FID (e.g., Agilent 6890N) |

| Column | Amine-specific column, e.g., Agilent J&W CP-Volamine (30m x 0.32mm, 5.0µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | Initial 60°C (2 min), ramp at 20°C/min to 240°C, hold for 5 min |

| Injection Volume | 1 µL |

| Diluent | Acetonitrile/Water (50/50, v/v) |

| Specificity | High, with excellent resolution from potential impurities on an amine-specific column |

| This data is representative of methods used for similar volatile amines.[16] |

The trustworthiness of the data generated relies on the validation of the analytical method.[16] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated during the forced degradation study.

-

Linearity: The method produces results that are directly proportional to the concentration of the analyte in samples. A correlation coefficient (R²) of >0.999 is typically required.[16]

-

Accuracy & Precision: Accuracy (% Recovery) should be within 98.0-102.0%, and precision (%RSD) should be less than 2.0%.[16]

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[16]

Conclusion

A thorough and methodologically sound evaluation of the solubility and stability of this compound is an indispensable phase of pharmaceutical development. By employing gold-standard techniques like the shake-flask method for solubility and conducting systematic forced degradation studies, researchers can build a comprehensive data package. This data not only supports regulatory filings but also provides the fundamental knowledge required to formulate a safe, stable, and effective drug product. The protocols and workflows detailed herein provide a robust framework for generating this critical information with the highest degree of scientific integrity.

References

- A Comparative Guide to the Validation of Analytical Methods for N,N'-Diisopropylethylenediamine. (2025). Benchchem.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).

- N,N'-Diisopropylethylenediamine (4013-94-9) Product Description. ChemicalBook.

- N,N'-Diisopropylethylenediamine | 4013-94-9. ChemicalBook.

- This compound | C5H14N2 | CID 88098. PubChem.

- This compound 98 19522-67-9. Sigma-Aldrich.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). ch

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- This compound. NIST WebBook.

- Forced Degradation Studies: Regulatory Considerations and Implementation.

- Degradation studies of amines and alkanolamines during sour gas treatment process. (2011). Academic Journals.

- Forced Degrad

- Forced Degrad

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.

- What is N-Isopropylbenzylamine Used For? (2024). Bloom Tech.

- This compound (Cas 19522-67-9). Parchem.

- What are the pharmaceutical properties of N-Isopropylbenzylamine? (2024). Bloom Tech.

Sources

- 1. This compound | C5H14N2 | CID 88098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bloomtechz.com [bloomtechz.com]

- 3. This compound [webbook.nist.gov]

- 4. parchem.com [parchem.com]

- 5. rheolution.com [rheolution.com]

- 6. 4013-94-9 CAS MSDS (N,N'-Diisopropylethylenediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. N,N'-Diisopropylethylenediamine | 4013-94-9 [amp.chemicalbook.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. researchgate.net [researchgate.net]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. acdlabs.com [acdlabs.com]

- 13. biopharminternational.com [biopharminternational.com]

- 14. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Chemistry of N-Isopropylethylenediamine: A Technical Guide to Safe Handling and Emergency Preparedness

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylethylenediamine (CAS No. 19522-67-9) is a primary and secondary aliphatic amine with significant applications in chemical synthesis and pharmaceutical development.[1] Its unique structure, featuring both a primary and a secondary amine group, makes it a versatile building block. However, its utility is matched by a hazardous profile that demands rigorous adherence to safety protocols. This guide provides an in-depth analysis of the safety data sheet (SDS) for this compound and outlines comprehensive handling precautions to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] Understanding its specific hazards is the foundation of safe handling.

GHS Pictograms:

-

Flame: Indicates a flammable hazard.[2]

-

Corrosion: Signifies that it causes severe skin burns and eye damage.[2]

Signal Word: Danger[2]

Hazard Statements:

-

H225: Highly flammable liquid and vapor. [3] This is due to its low flash point, meaning it can ignite at ambient temperatures.

-

H314: Causes severe skin burns and eye damage. [3] As an amine, it is corrosive and can cause significant tissue damage upon contact.

The causality behind these classifications lies in the chemical's inherent properties. Its volatility and the presence of amine functional groups contribute to its flammability and corrosivity, respectively.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for anticipating its behavior and implementing appropriate safety measures.

| Property | Value | Source |

| Molecular Formula | C5H14N2 | [4] |

| Molecular Weight | 102.18 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 0.819 g/mL at 25 °C | [5] |

| Boiling Point | 135-137 °C | [5] |

| Flash Point | 6 °C (42.8 °F) - closed cup | [2] |

The low flash point is a critical parameter, underscoring the high flammability hazard and the necessity of avoiding all potential ignition sources.[2]

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is non-negotiable when working with this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure.

-

Eye/Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory to protect against splashes.[6]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. A lab coat or a chemical-resistant suit is also required to prevent skin contact.[6]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] If there is a risk of inhalation, a respirator with a suitable cartridge (e.g., type ABEK) should be used.[2]

The rationale for this level of PPE is the chemical's corrosive nature, which can cause immediate and severe damage to the eyes and skin.[3]

Handling Procedures

-

Ventilation: Always handle this compound in a chemical fume hood to minimize inhalation of vapors.[7]

-

Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[3] Use non-sparking tools and explosion-proof equipment.[8] Grounding and bonding of containers and receiving equipment are essential to prevent static discharge.[9]

-

Addition and Transfer: When transferring the liquid, do so slowly and carefully to avoid splashing. Ensure that the receiving container is properly labeled.

Storage Requirements

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[9]

-

Temperature: Store in a cool place, away from heat and direct sunlight.[3][6]

-

Incompatible Materials: Store separately from acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide.[3] The basic nature of the amine will lead to vigorous, exothermic reactions with acids.

-

Area: Store in a designated flammables area.[10]

Emergency Procedures: A Self-Validating System

In the event of an emergency, a rapid and informed response is critical to mitigating harm.

First-Aid Measures

Immediate action is required following any exposure.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[3]

-

Skin Contact: Take off contaminated clothing and shoes immediately. Wash off with soap and plenty of water. Consult a physician immediately.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[3] A water spray can be used to cool unopened containers.[3]

-

Hazardous Combustion Products: Burning may produce carbon oxides and nitrogen oxides (NOx).[3]

-

Special Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection.[11] Avoid breathing vapors.[11] Ensure adequate ventilation and remove all sources of ignition.[11]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

-

Containment and Cleanup: Contain the spillage and then collect with an electrically protected vacuum cleaner or by wet-brushing.[3] Place in a suitable container for disposal according to local regulations.[3]

Toxicological and Ecological Information

While comprehensive toxicological data is not available, the material is described as extremely destructive to the tissue of the mucous membranes, upper respiratory tract, eyes, and skin.[3] Due to its hazardous nature, discharge into the environment must be avoided.[6]

Disposal Considerations

-

Waste Product: Dispose of unused product as hazardous waste in accordance with local, state, and federal regulations.[12] Do not dispose of it down the drain.[12]

-

Contaminated Packaging: Dispose of contaminated packaging as unused product.[6]

Conclusion

This compound is a valuable chemical reagent that can be used safely with the proper knowledge and precautions. A comprehensive understanding of its hazards, coupled with strict adherence to handling, storage, and emergency protocols, is paramount for researchers and scientists. By implementing the measures outlined in this guide, laboratories can mitigate the risks associated with this compound and ensure a safe research environment.

References

- PubChem. This compound.

- PubChem. N,N'-Diisopropylethylenediamine.

- PubChem. Isopropylamine.

- NIST. This compound. NIST Chemistry WebBook. [Link][4]

- PubChem. N-Propyl-N'-isopropylethylenediamine.

- DC Fine Chemicals. Safety Data Sheet - N,N-Diisopropylethylamine. [Link][15]

- NIST. This compound. NIST Chemistry WebBook. [Link][18]

- PubChem. Isopropylethylamine.

- Chemsrc. This compound. [Link][23]

- Carl ROTH. Safety Data Sheet: N,N-Diisopropylethylamine. [Link][24]

- PubChem. N-isopropyl-N'-phenyl-p-phenylenediamine.

- PubChem. N-Propyl-N'-isopropylethylenediamine.

- PubChem. N-Isopropylaniline.

Sources

- 1. This compound | C5H14N2 | CID 88098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-イソプロピルエチレンジアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. 19522-67-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. parchem.com [parchem.com]

- 11. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

N-Isopropylethylenediamine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications

Abstract

N-Isopropylethylenediamine (iPr-EDA) is a foundational building block in modern organic synthesis, finding utility in diverse fields from medicinal chemistry to materials science. This in-depth technical guide provides a comprehensive overview of iPr-EDA, tracing its likely origins from the foundational era of amine chemistry to its contemporary applications. While the precise moment of its first synthesis remains elusive in readily available literature, this paper situates its discovery within the broader historical context of ethylenediamine derivatization. The guide further details the compound's chemical and physical properties, outlines established and modern synthetic protocols, and explores its multifaceted applications, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of a Versatile Diamine

This compound, systematically named N'-(propan-2-yl)ethane-1,2-diamine[1], is a primary aliphatic amine distinguished by the presence of an isopropyl group on one of the nitrogen atoms of the ethylenediamine backbone. This structural feature imparts a unique combination of steric and electronic properties, influencing its reactivity and utility as a chemical intermediate and ligand. Its bifunctional nature, possessing both a primary and a secondary amine, allows for selective chemical modifications, making it a valuable synthon for the construction of more complex molecules. This guide aims to provide a thorough understanding of iPr-EDA, from its historical roots to its practical application in the modern laboratory.

Historical Perspective: In the Footsteps of Chemical Pioneers

The precise discovery of this compound is not prominently documented in seminal publications. However, its intellectual lineage can be traced back to the groundbreaking work on amines and their derivatives in the 19th century.

The Dawn of Amine Chemistry and the Legacy of Hofmann

The mid-19th century witnessed a revolution in the understanding of organic nitrogen compounds, largely driven by the meticulous investigations of the German chemist August Wilhelm von Hofmann . His extensive research on the derivatives of ammonia laid the very foundation of amine chemistry. Hofmann's work established that organic bases could be systematically understood as derivatives of ammonia, a concept he brilliantly demonstrated by converting ammonia into ethylamine, diethylamine, and triethylamine.

Hofmann's contributions extended to the synthesis and characterization of "polyammonias," including the parent compound of our subject, ethylenediamine . His development of methods for separating amine mixtures and preparing a vast array of diamines and triamines created the intellectual and practical framework from which the synthesis of N-alkylated ethylenediamines, including the isopropyl derivative, would inevitably emerge. While Hofmann himself may not have documented the synthesis of every conceivable derivative, his work undoubtedly inspired subsequent generations of chemists to explore the vast chemical space of N-alkylated diamines.

The Emergence of N-Alkylated Ethylenediamines

Following the foundational work of Hofmann and others, the late 19th and early 20th centuries saw a surge in the exploration of organic synthesis. The alkylation of amines became a routine and powerful tool for modifying the properties of organic molecules. It is highly probable that this compound was first synthesized during this period of systematic investigation into the reactions of ethylenediamine with various alkylating agents.

The Beilstein Handbook of Organic Chemistry , a comprehensive repository of organic compounds, assigns the registry number 1732183 to this compound[2]. The existence of this entry is a strong indicator that the compound was known and characterized well before the advent of digital chemical databases. The original synthesis would have likely involved one of the classical methods for amine alkylation, such as the reaction of ethylenediamine with an isopropyl halide or the reductive amination of a carbonyl compound.

While the specific "eureka" moment of its discovery remains to be unearthed from the annals of chemical literature, the logical progression of organic synthesis points to its creation as a natural extension of the foundational principles established by the pioneers of amine chemistry.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₅H₁₄N₂ | [1] |

| Molecular Weight | 102.18 g/mol | [1] |

| CAS Number | 19522-67-9 | [2] |

| Beilstein/REAXYS Number | 1732183 | [2] |

| Appearance | Colorless liquid | |

| Boiling Point | 135-137 °C | [3] |

| Density | 0.819 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.436 | |

| Flash Point | 6 °C (42.8 °F) - closed cup |

Table 1: Key Physicochemical Properties of this compound

Synthesis of this compound: From Classical Methods to Modern Innovations

The synthesis of this compound can be achieved through various methodologies, ranging from traditional alkylation techniques to more modern, efficient, and environmentally benign processes.

Classical Synthetic Approaches

Historically, the synthesis of N-alkylated amines relied on straightforward nucleophilic substitution and reductive amination reactions.

4.1.1. Alkylation of Ethylenediamine with Isopropyl Halides

A traditional and intuitive method for the synthesis of iPr-EDA involves the direct alkylation of ethylenediamine with an isopropyl halide, such as 2-bromopropane or 2-chloropropane.

Figure 1: General scheme for the synthesis of this compound via direct alkylation.

This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. A significant challenge with this method is controlling the degree of alkylation. The product, this compound, is itself a nucleophile and can react further with the isopropyl halide to yield the dialkylated product, N,N'-diisopropylethylenediamine. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired mono-alkylated product.

4.1.2. Reductive Amination

Reductive amination offers an alternative and often more controlled route to this compound. This method involves the reaction of ethylenediamine with acetone in the presence of a reducing agent.

Figure 2: Synthesis of this compound via reductive amination.

The reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the secondary amine. Common reducing agents for this transformation include hydrogen gas with a metal catalyst (e.g., Pt, Pd, Ni) or hydride reagents such as sodium borohydride (NaBH₄). This method often provides higher selectivity for the mono-alkylated product compared to direct alkylation.

Modern and Industrial Synthetic Methods

Contemporary approaches to the synthesis of N-alkylated amines focus on improving efficiency, selectivity, and sustainability.

4.2.1. Catalytic N-Alkylation with Alcohols

The N-alkylation of amines with alcohols is an attractive "green" alternative to traditional methods, as the only byproduct is water. This transformation is typically catalyzed by transition metal complexes.

Figure 3: Catalytic N-alkylation of ethylenediamine with isopropanol.

This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form a ketone (acetone in this case), which then undergoes reductive amination with the amine. The "borrowed" hydrogen is then used to reduce the imine intermediate. This process is atom-economical and avoids the use of stoichiometric reagents.

Applications of this compound in Research and Industry

The unique structural features of this compound make it a valuable precursor in a variety of applications.

Pharmaceutical and Agrochemical Synthesis

This compound serves as a key intermediate in the synthesis of various biologically active molecules. The presence of two nitrogen atoms with different reactivities allows for the sequential introduction of different functional groups, enabling the construction of complex molecular architectures found in pharmaceuticals and agrochemicals. For instance, N-alkylated diamines are integral components of certain antihistamines and other drug candidates.

Ligand Synthesis for Coordination Chemistry

The diamine functionality of iPr-EDA makes it an excellent building block for the synthesis of multidentate ligands for coordination chemistry. These ligands can chelate to metal ions, forming stable complexes with a wide range of catalytic and material science applications. The isopropyl group can be used to tune the steric and electronic properties of the resulting metal complexes, influencing their reactivity and selectivity in catalysis.

Polymer Chemistry

Diamines are fundamental monomers in the synthesis of various polymers, including polyamides and polyureas. This compound can be incorporated into polymer backbones to modify their physical and chemical properties, such as solubility, thermal stability, and affinity for other molecules.

Safety and Handling

This compound is a flammable and corrosive liquid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. It should be used in a well-ventilated area, preferably in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, a compound likely born from the systematic explorations of early amine chemistry, has evolved into a versatile and valuable tool for the modern chemist. While the specific details of its initial discovery remain to be fully elucidated, its importance as a building block in organic synthesis is undeniable. From its role in the development of new pharmaceuticals to its use in creating advanced materials, this compound continues to be a compound of significant scientific and industrial interest. This guide has provided a comprehensive overview of its historical context, properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubMed. (2007). Synthesis and biological studies of N-alkylated cyclic diamines. National Library of Medicine.

- PubChem. (n.d.). N-Propyl-N'-isopropylethylenediamine. National Center for Biotechnology Information.

- ResearchGate. (2014). Iridium-catalyzed N-alkylation of diamines with glycerol.

- Journal of the American Chemical Society. (1955). The Chemistry of the N-Alkyl-N-nitrosoamides. II. A New Method for the Deamination of Aliphatic Amines. American Chemical Society.

- ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions.

- Organic & Biomolecular Chemistry. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Royal Society of Chemistry.

Sources

N-Isopropylethylenediamine: A Comprehensive Technical Guide for Coordination Chemistry in Research and Drug Development

Abstract

N-Isopropylethylenediamine is an unsymmetrical bidentate ligand that offers a unique combination of steric and electronic properties, making it a versatile building block in coordination chemistry. This technical guide provides an in-depth exploration of this compound, from its synthesis and coordination behavior to the characterization and potential applications of its metal complexes. With a focus on practical utility for researchers, scientists, and drug development professionals, this document details experimental protocols, discusses the causality behind methodological choices, and explores the potential of this compound-metal complexes in catalysis and as therapeutic agents.

Introduction to this compound as a Bidentate Ligand

In the vast field of coordination chemistry, the design and synthesis of ligands are paramount to tuning the properties of metal complexes. Bidentate ligands, which bind to a central metal ion through two donor atoms, are of particular interest due to the chelate effect, which imparts significant thermodynamic stability to the resulting complex. This compound, with the chemical formula (CH₃)₂CHNHCH₂CH₂NH₂, is an exemplar of an unsymmetrical N,N'-disubstituted ethylenediamine.

Its structure features a primary amine (–NH₂) and a secondary amine (–NH–) bearing a bulky isopropyl group. This asymmetry has profound implications for the coordination chemistry of the ligand:

-

Steric Hindrance: The isopropyl group introduces significant steric bulk on one side of the coordination sphere. This can influence the geometry of the resulting metal complex, potentially leading to distorted coordination environments and creating chiral pockets around the metal center.

-

Electronic Asymmetry: The primary and secondary amine groups exhibit different basicities and nucleophilicities, which can lead to selective reactivity and influence the electronic properties of the metal center.

These characteristics make this compound an attractive ligand for applications where fine-tuning of the metal's coordination environment is crucial, such as in asymmetric catalysis and the design of metal-based therapeutics.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with reductive amination being a common and efficient method. This approach offers good control over the degree of alkylation, minimizing the formation of undesired byproducts.

Experimental Protocol: Synthesis via Reductive Amination

This protocol details the synthesis of this compound from ethylenediamine and acetone.

Materials:

-

Ethylenediamine

-

Acetone

-

Methanol (or another suitable solvent like ethanol)

-

Sodium borohydride (NaBH₄) or a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃)[1]

-

Glacial acetic acid (catalyst, optional)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylenediamine (1.0 equivalent) in methanol.

-

Add acetone (1.0-1.2 equivalents) to the solution. A slight excess of acetone can help drive the reaction to completion.

-

A catalytic amount of glacial acetic acid can be added to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture in an ice bath to 0 °C.

-

Slowly and portion-wise, add sodium borohydride (1.5-2.0 equivalents) to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation. The use of a milder reducing agent like NaBH(OAc)₃ can offer greater control and selectivity.[1]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the imine is consumed as indicated by TLC.

-

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add diethyl ether to the aqueous residue and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by fractional distillation under reduced pressure.

-

Causality Behind Experimental Choices:

-

One-Pot Synthesis: Reductive amination is often performed as a one-pot reaction to improve efficiency and yield.[1]

-

Choice of Reducing Agent: Sodium borohydride is a cost-effective reducing agent. However, milder reagents like sodium cyanoborohydride or sodium triacetoxyborohydride are often preferred as they are more selective for the iminium ion over the starting carbonyl compound, leading to fewer side products.[2]

-

Acid Catalyst: The addition of a catalytic amount of acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.

Caption: A simplified workflow for the synthesis of this compound via reductive amination.

Coordination Chemistry and Complex Synthesis

This compound acts as a bidentate ligand, coordinating to metal centers through the lone pairs of its two nitrogen atoms to form a stable five-membered chelate ring. The steric bulk of the isopropyl group and the differing nature of the primary and secondary amine donors influence the coordination geometry and reactivity of the resulting metal complexes.

General Experimental Protocol for Metal Complex Synthesis

The following is a generalized protocol for the synthesis of transition metal complexes with this compound, which can be adapted for various metal salts (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂, K₂PtCl₄).

Materials:

-

This compound

-

Metal salt (e.g., copper(II) chloride, nickel(II) nitrate hexahydrate, cobalt(II) acetate tetrahydrate, potassium tetrachloroplatinate(II))

-

Ethanol or Methanol

-

Deionized water (if necessary)

Procedure:

-

Ligand Solution: In a round-bottom flask, dissolve this compound (2.0 equivalents for a 1:2 metal-to-ligand ratio) in ethanol.

-

Metal Salt Solution: In a separate flask, dissolve the metal salt (1.0 equivalent) in a minimal amount of ethanol or a mixture of ethanol and water. Gentle heating may be required to facilitate dissolution.

-

Complexation: Slowly add the metal salt solution dropwise to the stirred ligand solution at room temperature.

-

Reaction: Stir the resulting mixture at room temperature or with gentle heating for a specified period (typically 1-4 hours). The formation of a precipitate or a color change often indicates complex formation.

-

Isolation:

-

If a precipitate forms, cool the mixture in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol and then diethyl ether to remove any unreacted starting materials.

-

Dry the complex in a desiccator over a suitable drying agent.

-

If no precipitate forms, the solvent can be slowly evaporated under reduced pressure to induce crystallization.

-

Rationale for Methodological Choices:

-

Solvent: Ethanol and methanol are commonly used as they dissolve both the ligand and many metal salts, and they can be easily removed.

-

Stoichiometry: A 1:2 metal-to-ligand ratio is often used to form octahedral or square planar complexes, but this can be varied depending on the desired coordination number and the nature of the metal ion.

-

Temperature: Room temperature is often sufficient for complexation. Gentle heating can be used to increase the reaction rate, but excessive heat should be avoided to prevent decomposition.

Caption: A generalized experimental workflow for the synthesis of metal complexes with this compound.

Characterization of this compound and its Metal Complexes

A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of the ligand and its metal complexes.

Spectroscopic Data for this compound

The following table summarizes typical spectroscopic data for the free ligand.

| Technique | Key Features and Expected Values |

| ¹H NMR | Signals corresponding to the amine protons (NH and NH₂), the ethyl backbone protons (–CH₂–CH₂–), and the isopropyl group protons (–CH and –CH₃). The chemical shifts and coupling patterns provide a fingerprint of the molecule.[3] |